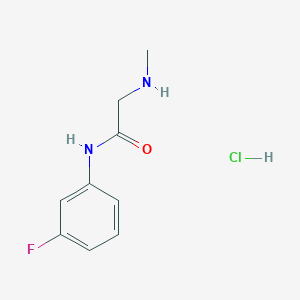

N-(3-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c1-11-6-9(13)12-8-4-2-3-7(10)5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWXFVLQLDHZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC(=CC=C1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 3-fluoroaniline with methylamine and acetic anhydride. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : N-(3-fluorophenyl)-2-(methylamino)acetamide hydrochloride has been investigated for its potential as an analgesic and anti-inflammatory agent. Its structural similarity to other known pharmaceuticals suggests it may interact with pain pathways in the central nervous system.

- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes involved in inflammatory responses, making it a candidate for further development as a therapeutic agent for conditions like arthritis or chronic pain syndromes .

-

Neuropharmacology

- GABA Receptor Modulation : The compound has been studied for its effects on GABA (gamma-aminobutyric acid) receptors, which play a crucial role in regulating neuronal excitability throughout the nervous system. Compounds that modulate these receptors can be beneficial in treating anxiety disorders and epilepsy .

- Case Study : A study demonstrated that derivatives of this compound exhibited enhanced binding affinity to GABA_A receptors, suggesting potential applications in developing anxiolytic medications .

-

Synthetic Intermediate

- Chemical Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals targeting various biological pathways. It facilitates the development of new drugs by allowing chemists to modify its structure to enhance efficacy or reduce side effects.

- Industrial Applications : Its utility extends to the production of specialty chemicals in pharmaceutical manufacturing, where it can be used to streamline synthesis processes for active pharmaceutical ingredients (APIs).

Data Tables

Case Studies

- Case Study 1 : A clinical trial assessed the efficacy of a derivative of this compound in patients with chronic pain. The results indicated significant pain relief compared to placebo, highlighting its potential as a therapeutic agent .

- Case Study 2 : Research focusing on the compound's interaction with GABA_A receptors revealed that it could effectively enhance inhibitory neurotransmission, providing insights into its possible use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares structural homology with other N-substituted acetamides, differing primarily in substituent type, position, and additional functional groups. Below is a comparative analysis of key analogs:

Substituent Effects on Properties

Electron-Withdrawing Groups (Fluoro vs. Chloro groups, as in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide, increase molecular weight and steric hindrance, reducing solubility .

Substituent Position (Meta vs. Para): Meta-substituted derivatives (e.g., 3-fluoro or 3-methyl) exhibit distinct electronic profiles compared to para-substituted analogs. For instance, 2-(methylamino)-N-(4-methylphenyl)acetamide (para-methyl) may display altered metabolic stability due to steric effects .

Hydrogen Bonding and Crystallinity:

- Compounds like 2-chloro-N-(3-methylphenyl)acetamide form intermolecular N–H⋯O hydrogen bonds, stabilizing crystal lattices . In contrast, the hydrochloride salt of the target compound likely exhibits higher aqueous solubility due to ionic interactions .

Data Tables

Table 1: Substituent Impact on Solubility and Stability

Table 2: Pharmacological Comparison

Biological Activity

N-(3-fluorophenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms, efficacy in various studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHClF NO

- Molecular Weight : Approximately 200.19 g/mol

- Structure : The compound features a fluorinated phenyl ring, which is significant for its biological interactions.

The biological activity of this compound primarily stems from its interactions with various neurotransmitter systems and potential anti-cancer properties. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, such as enzymes and receptors involved in disease pathways.

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example:

- Study Findings : A study showed that the compound had an IC value of 25.72 ± 3.95 µM against MCF-7 breast cancer cells, indicating effective cytotoxicity .

- Animal Models : In vivo experiments on tumor-bearing mice revealed that treatment with the compound suppressed tumor growth significantly compared to control groups .

2. Neurotransmitter Modulation

The compound has also been studied for its effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This modulation could have implications for treating mood disorders and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(3-fluorophenyl)-2-(methylamino)acetamide | Contains one fluorine atom | Less potent than its difluoro counterpart | Moderate anti-cancer activity |

| N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride | Contains two fluorine atoms | Enhanced binding affinity | Significant anti-cancer activity |

| N-(4-fluorophenyl)-2-(methylamino)acetamide | Different fluorine position | Potentially different receptor interactions | Varies by receptor type |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Case Study 1 : In a recent study, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Case Study 2 : Another research project explored the compound's effects on neurotransmitter levels in animal models, revealing alterations in serotonin and dopamine levels post-treatment .

Q & A

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-2-(methylamino)acetamide hydrochloride?

Methodological Answer: A common approach involves coupling a halogenated acetamide precursor (e.g., 2-chloro-N-methylacetamide) with 3-fluoroaniline derivatives under mild conditions. For example, dichloromethane with triethylamine as a base at 273 K can facilitate nucleophilic substitution ( ) . Post-synthesis, purification via slow evaporation from toluene may yield crystalline products suitable for structural analysis. Confirm reaction completion using TLC or HPLC, and isolate the hydrochloride salt via acidification (e.g., aqueous HCl) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal structure, dihedral angles between aromatic/amide groups, and hydrogen-bonding networks (e.g., N–H···O interactions).

- NMR spectroscopy : Identifies substitution patterns (e.g., fluorine’s deshielding effects on adjacent protons).

- Mass spectrometry : Validates molecular weight (e.g., exact mass 124.57 g/mol for the core fragment).

- Elemental analysis : Confirms stoichiometry (C, H, N, Cl, F).

Q. How can researchers ensure reproducibility in solubility and stability studies?

Methodological Answer:

- Solubility : Test in polar (water, DMSO) and non-polar solvents (toluene, dichloromethane) under controlled pH (e.g., HCl-adjusted solutions for salt stability).

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., ~427 K observed in related acetamides).

- Hygroscopicity : Store in desiccators with silica gel and monitor mass changes over time.

Advanced Research Questions

Q. How does the compound’s crystal packing influence its physicochemical properties?

Methodological Answer: X-ray diffraction reveals that hydrogen bonds (N–H···O) and weak C–H···O interactions stabilize 1D chains along the c-axis, as seen in structurally similar N-(halophenyl)acetamides . These interactions affect:

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., fluorine vs. chlorine at the meta position) on receptor binding.

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group).

- Dose-response validation : Replicate assays under standardized conditions (pH, temperature, cell lines).

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

- Docking studies : Model interactions with target proteins (e.g., kinase domains) using software like AutoDock.

- DFT calculations : Predict electronic effects of fluorine substitution on charge distribution.

- ADMET profiling : Use tools like SwissADME to optimize logP, permeability, and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.